molecular formula C13H15N3O4S2 B2816436 Methyl 5-ethyl-2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate CAS No. 691397-86-1

Methyl 5-ethyl-2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate

Cat. No. B2816436
CAS RN: 691397-86-1
M. Wt: 341.4
InChI Key: JVIXAYVAZGZMCB-UHFFFAOYSA-N
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Description

“Methyl 5-ethyl-2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate” is a chemical compound with the empirical formula C16H19N3O4S2 . It is also known by other synonyms such as “2- [ [ (2-Amino-4,5-dihydro-4-oxo-5-thiazolyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzo [b]thiophene-3-carboxylic acid ethyl ester” and "2- [ [ (2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid ethyl ester" .


Molecular Structure Analysis

The molecular weight of this compound is 381.47 . The structure includes a thiazolidinone core, which is a common feature in many bioactive compounds .


Physical And Chemical Properties Analysis

This compound is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Characterization

  • A study by Spoorthy et al. (2021) explores the synthesis and characterization of related thiazolidinone derivatives, focusing on their antimicrobial properties. This research demonstrates the potential of such compounds in the development of new antimicrobial agents (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Antifibrotic and Anticancer Applications

  • Research by Kaminskyy et al. (2016) investigates thiazolidinone derivatives, similar to the compound , for their antifibrotic and anticancer activities. They found certain derivatives to be promising candidates for further testing as antifibrotic agents, comparable to known drugs like Pirfenidone (Kaminskyy, den Hartog, Wojtyra, Lelyukh, Gzella, Bast, & Lesyk, 2016).

Potential as Schistosomicidal Agents

  • A study by El-kerdawy et al. (1989) involved synthesis of similar compounds, focusing on their potential as schistosomicidal agents. This highlights another area of medicinal application for thiazolidinone derivatives (El-kerdawy, El-Emam, El-Subbagh, & Abushanab, 1989).

Synthesis for Various Chemical Reactions

  • Mohamed (2021) and Žugelj et al. (2009) conducted studies related to the synthesis of thiazolidinone derivatives, demonstrating their utility in various chemical reactions and potential applications in the synthesis of other compounds (Mohamed, 2021); (Žugelj, Albreht, Uršič, Svete, & Stanovnik, 2009).

Antimicrobial Applications

  • Dabholkar and Tripathi (2011) focused on synthesizing and testing similar compounds for antimicrobial activity, adding to the body of evidence that supports the antimicrobial potential of these derivatives (Dabholkar & Tripathi, 2011).

Miscellaneous Applications

  • Additional studies by various authors have explored different synthetic methods and potential applications of related thiazolidinone derivatives in various fields, including antimicrobial, antifibrotic, and anticancer research (Li-jua, 2015); (Rábarová, Koiš, Lácová, & Krutošíková, 2004).

Safety and Hazards

The safety information available indicates that this compound is classified as a combustible solid . It does not have a flash point, indicating that it does not ignite easily .

properties

IUPAC Name

methyl 2-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]-5-ethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S2/c1-3-6-4-7(12(19)20-2)11(21-6)15-9(17)5-8-10(18)16-13(14)22-8/h4,8H,3,5H2,1-2H3,(H,15,17)(H2,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIXAYVAZGZMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)CC2C(=O)N=C(S2)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-ethyl-2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate

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